N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide
Description
This compound is a structurally complex molecule featuring a central piperazine ring substituted with a 4-fluorophenyl group at the N1-position. The ethyl spacer connects the piperazine to a dimethylaminophenyl moiety and a 4-fluorophenyl acetamide group. The dual 4-fluorophenyl groups may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, while the dimethylamino group could influence basicity and pharmacokinetics.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F2N4O/c1-32(2)25-11-5-22(6-12-25)27(20-31-28(35)19-21-3-7-23(29)8-4-21)34-17-15-33(16-18-34)26-13-9-24(30)10-14-26/h3-14,27H,15-20H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFDAGRZIWMFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly focusing on its potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a piperazine ring, which is known for its role in modulating various biological pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine moiety and subsequent functionalization with fluorophenyl and acetamide groups. Research indicates that modifications to the piperazine ring and substituents significantly influence biological activity .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human liver hepatocellular carcinoma (HepG2) cells with an IC50 value in the low micromolar range. The presence of lipophilic groups enhances its efficacy against such cancer types, suggesting a promising avenue for anticancer drug development .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5.0 | Induction of apoptosis |
| MCF-7 | 7.5 | Cell cycle arrest |
| A549 | 6.0 | Inhibition of angiogenesis |
Neuropharmacological Effects
This compound has also been studied for its neuropharmacological properties. It acts as a selective serotonin reuptake inhibitor (SSRI) and has been shown to modulate serotonin levels in the brain, which may have implications for treating depression and anxiety disorders .
Antimicrobial Activity
In vitro studies indicate that the compound possesses antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the piperazine ring can enhance or diminish biological activity. For example:
- Dimethylamino Group : Enhances lipophilicity and improves binding affinity to target receptors.
- Fluorophenyl Substituents : Increase metabolic stability and bioavailability.
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various tumor cell lines, reporting significant cytotoxicity correlated with structural modifications .
- Neuropharmacological Assessment : In a clinical trial setting, derivatives were tested for their effects on mood disorders, showing promise as potential SSRIs with fewer side effects compared to traditional antidepressants .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Acetamide Derivatives
N-(4-Fluorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide ()
- Structural Differences: Replaces the dimethylaminophenyl-ethyl group with a pyrimidinyl substituent on the piperazine.
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
- Structural Differences : Incorporates a sulfonyl group (4-methylbenzenesulfonyl) on the piperazine instead of the 4-fluorophenyl group.
- Functional Implications : The sulfonyl group increases molecular weight and polarity, likely reducing CNS penetration but improving metabolic stability. Such modifications are common in peripherally acting agents (e.g., anti-inflammatory drugs) .
N-(3,4-Dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide ()
- Structural Differences: Substitutes the dimethylaminophenyl-ethyl group with a dichlorophenyl-acetamide and adds a sulfonyl linker.
- Functional Implications : The dichlorophenyl group enhances halogen bonding, which could improve affinity for receptors with hydrophobic binding pockets. The sulfonyl group may confer protease resistance, extending half-life .
Piperazine Derivatives with Heterocyclic Modifications
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide ()
- Structural Differences : Features a 3-chlorophenyl-piperazine and a thioether-linked dichlorobenzyl group.
- Functional Implications : The thioether moiety increases lipophilicity and may modulate cytochrome P450 interactions. The chlorinated aromatic systems enhance receptor binding but raise toxicity concerns compared to fluorinated analogs .
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ()
- Structural Differences : Replaces fluorophenyl groups with methoxyphenyl and benzothiazole substituents.
Pharmacological and Computational Insights
Receptor Affinity and Selectivity
- The target compound’s dual 4-fluorophenyl groups may confer dual affinity for serotonin (5-HT) and dopamine (D3) receptors, as seen in analogs with fluorinated aromatic systems .
- highlights that fluorinated piperazine derivatives exhibit higher 5-HT1A/D3 selectivity ratios compared to chlorinated or sulfonylated variants, likely due to fluorine’s electronegativity and optimal van der Waals interactions.
Metabolic Stability
- Fluorination at the 4-position of phenyl rings reduces oxidative metabolism by cytochrome P450 enzymes, as demonstrated in and 6 , where sulfonylated or chlorinated analogs showed shorter half-lives in hepatic microsome assays.
Computational Predictions
- Molecular docking studies (referenced in ) suggest that the dimethylamino group in the target compound stabilizes receptor-ligand complexes via cation-π interactions, a feature absent in non-amino-substituted analogs.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
